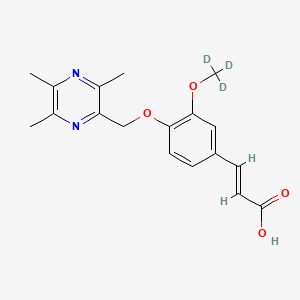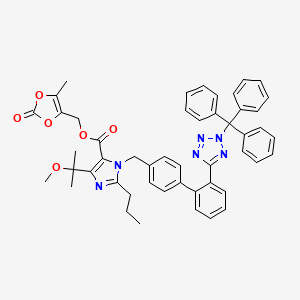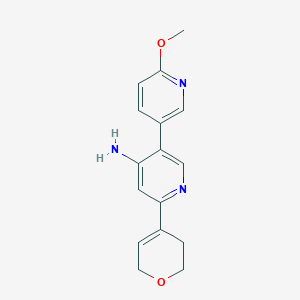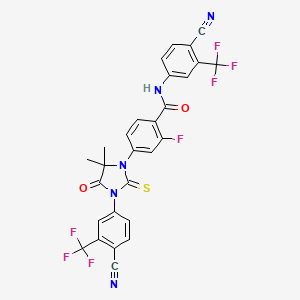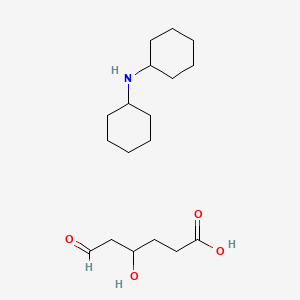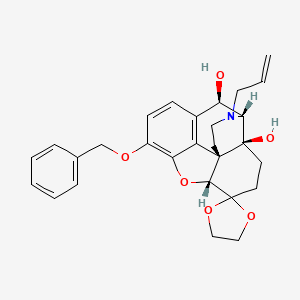
9'-(Benzyloxy)-4a',13'-diol Naloxone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9’-(Benzyloxy)-4a’,13’-diol Naloxone: is a derivative of naloxone, a well-known opioid antagonist used to counteract the effects of opioid overdose. This compound is characterized by the presence of a benzyloxy group and two hydroxyl groups at specific positions on the naloxone structure. The molecular formula of 9’-(Benzyloxy)-4a’,13’-diol Naloxone is C28H31NO5, and it has a molecular weight of 461.549 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9’-(Benzyloxy)-4a’,13’-diol Naloxone typically involves the following steps:
Starting Material: The synthesis begins with naloxone as the starting material.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting naloxone with benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxyl Group Introduction: The hydroxyl groups are introduced through a hydroxylation reaction. This can be achieved using reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions.
Industrial Production Methods: Industrial production of 9’-(Benzyloxy)-4a’,13’-diol Naloxone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 9’-(Benzyloxy)-4a’,13’-diol Naloxone can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, where the carbonyl groups are reduced back to hydroxyl groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. This involves reacting the compound with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of hydroxyl compounds.
Substitution: Formation of substituted naloxone derivatives.
科学的研究の応用
Chemistry: 9’-(Benzyloxy)-4a’,13’-diol Naloxone is used as a precursor in the synthesis of various naloxone derivatives. It serves as an intermediate in the development of new opioid antagonists with improved pharmacological properties.
Biology: In biological research, this compound is used to study the binding affinity and selectivity of opioid receptors. It helps in understanding the molecular interactions between opioid antagonists and their receptors.
Medicine: The compound is investigated for its potential use in treating opioid overdose and addiction. It is also studied for its ability to reverse the effects of synthetic opioids such as fentanyl.
Industry: In the pharmaceutical industry, 9’-(Benzyloxy)-4a’,13’-diol Naloxone is used in the development of new formulations of naloxone for improved delivery and efficacy.
作用機序
9’-(Benzyloxy)-4a’,13’-diol Naloxone exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. It acts as an inverse agonist, displacing opioid agonists from the receptor and preventing their activation. This leads to the rapid reversal of opioid-induced respiratory depression and other central nervous system effects .
類似化合物との比較
Naloxone: The parent compound, used as a standard opioid antagonist.
Naltrexone: Another opioid antagonist with a longer duration of action.
Methylnaltrexone: A peripherally acting opioid antagonist used to treat opioid-induced constipation.
Uniqueness: 9’-(Benzyloxy)-4a’,13’-diol Naloxone is unique due to the presence of the benzyloxy group and additional hydroxyl groups, which may enhance its binding affinity and selectivity for opioid receptors. This structural modification can potentially improve its pharmacokinetic and pharmacodynamic properties compared to other opioid antagonists .
特性
分子式 |
C28H31NO6 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC名 |
(4'R,4'aS,7'aR,12'bS,13'R)-9'-phenylmethoxy-3'-prop-2-enylspiro[1,3-dioxolane-2,7'-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline]-4'a,13'-diol |
InChI |
InChI=1S/C28H31NO6/c1-2-13-29-14-12-26-21-19-8-9-20(32-17-18-6-4-3-5-7-18)23(21)35-25(26)28(33-15-16-34-28)11-10-27(26,31)24(29)22(19)30/h2-9,22,24-25,30-31H,1,10-17H2/t22-,24-,25-,26+,27-/m1/s1 |
InChIキー |
OTQKLUBUTNJTAX-HHKAQOQUSA-N |
異性体SMILES |
C=CCN1CC[C@]23[C@@H]4C5(CC[C@]2([C@H]1[C@@H](C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)O)OCCO5 |
正規SMILES |
C=CCN1CCC23C4C5(CCC2(C1C(C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)O)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
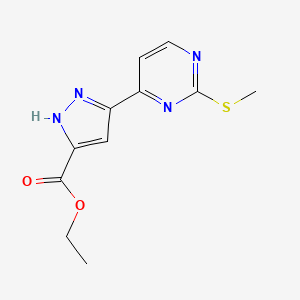
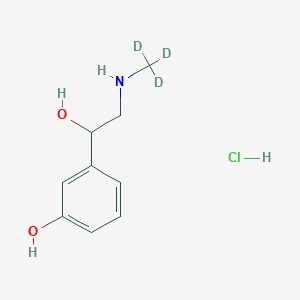

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
